tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate: is a chemical compound with the molecular formula C11H19F3N2O2 It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further linked to a carbamate group
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms involving trifluoromethyl groups.
Biology:
- Investigated for its potential as a pharmacological agent due to the presence of the trifluoromethyl group, which can enhance biological activity.
Medicine:
- Potential applications in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, H335, and H412 . These statements indicate that the compound can cause skin irritation (H315), eye damage (H318), respiratory irritation (H335), and is harmful to aquatic life with long-lasting effects (H412). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
It is known that the trifluoromethyl group in similar compounds can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
The trifluoromethyl group in similar compounds is known to influence these properties .
Result of Action
Compounds with similar structures have been found to exert various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate”. For instance, the presence of other chemicals, pH, temperature, and light exposure can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Carbamate Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
- tert-Butyl N-[2-(trifluoromethyl)piperidin-4-yl]carbamate
- tert-Butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate
Uniqueness:
- The presence of the trifluoromethyl group distinguishes it from other piperidine derivatives, providing unique chemical and biological properties.
- Compared to similar compounds, this compound may exhibit enhanced stability and reactivity due to the electron-withdrawing effects of the trifluoromethyl group.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1824347-45-6 |
---|---|
Molecular Formula |
C11H19F3N2O2 |
Molecular Weight |
268.3 |
Purity |
95 |
Origin of Product |
United States |
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